1-(6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)methanamine
Description
Historical Evolution of Thiazolo[3,2-a]pyrimidine-Based Pharmacophores
The journey of thiazolo[3,2-a]pyrimidines began with the serendipitous discovery of their fused heterocyclic system in the mid-20th century. Early work focused on elucidating their synthetic pathways, particularly via cyclocondensation reactions between thiourea derivatives and α,β-unsaturated carbonyl compounds. By the 1980s, researchers recognized the scaffold’s resemblance to purine bases, sparking interest in its potential as a nucleotide analog. This period saw the first reports of thiazolopyrimidines exhibiting antimicrobial and antiviral activities, though their mechanisms remained obscure.
The 21st century marked a paradigm shift with the adoption of computational tools to rationalize the scaffold’s bioactivity. Molecular docking studies revealed that the bridgehead nitrogen and planar aromatic system enable selective interactions with kinase ATP-binding pockets and DNA topoisomerases. For instance, derivatives bearing electron-withdrawing substituents at the pyrimidine ring demonstrated nanomolar inhibition of cyclin-dependent kinases, underscoring their applicability in cancer therapy. Concurrently, advances in one-pot multicomponent reactions streamlined the synthesis of diverse analogs, enabling systematic structure-activity relationship (SAR) studies.
Structural Significance of the 6,7-Dihydro-5H-thiazolo[3,2-a]pyrimidine Core
The 6,7-dihydro-5H-thiazolo[3,2-a]pyrimidine core distinguishes itself through a partially saturated pyrimidine ring, which introduces torsional flexibility while retaining aromaticity in the thiazole moiety (Table 1). This hybrid structure balances rigidity and adaptability, allowing the compound to engage with both shallow hydrophobic pockets and polar catalytic sites.
Table 1: Key Structural Features of 1-(6,7-Dihydro-5H-thiazolo[3,2-a]pyrimidin-3-yl)methanamine
The methanamine side chain plays a pivotal role in the molecule’s pharmacokinetic profile. Its primary amine group facilitates salt formation (e.g., dihydrochloride salts) for improved stability and bioavailability, as evidenced by the compound’s PubChem entry (CID 146012576). Additionally, the amine serves as a handle for further derivatization, enabling conjugation with targeting moieties or prodrug formulations.
Spectroscopic characterization, including $$ ^1H $$-NMR and IR, confirms the core’s electronic environment. The thiazole proton resonates as a singlet near δ 7.5 ppm, while the dihydropyrimidine protons appear as multiplet clusters between δ 2.5–3.5 ppm. IR spectra reveal N-H stretching vibrations at 3325–3425 cm$$ ^{-1} $$, characteristic of the methanamine group.
The scaffold’s stereoelectronic properties make it a promising candidate for central nervous system (CNS) drug development. The partial saturation of the pyrimidine ring enhances blood-brain barrier permeability compared to fully aromatic analogs, a feature critical for targeting neurological disorders.
Properties
IUPAC Name |
6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3S/c8-4-6-5-11-7-9-2-1-3-10(6)7/h5H,1-4,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBPQLHBOFJXQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C2N(C1)C(=CS2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301207567 | |
| Record name | 6,7-Dihydro-5H-thiazolo[3,2-a]pyrimidine-3-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301207567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
342402-81-7 | |
| Record name | 6,7-Dihydro-5H-thiazolo[3,2-a]pyrimidine-3-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=342402-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,7-Dihydro-5H-thiazolo[3,2-a]pyrimidine-3-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301207567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-(6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)methanamine can be achieved through several synthetic routes. One common method involves a multicomponent reaction that adheres to the principles of green chemistry, ensuring environmental safety, atom economy, and efficiency . The reaction sequence typically includes Knoevenagel condensation, Michael addition, and intramolecular cyclization, all performed in a one-pot system using ethanol as the solvent .
Chemical Reactions Analysis
1-(6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)methanamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Pharmacological Applications
Antimicrobial Activity
Research indicates that derivatives of thiazolo[3,2-a]pyrimidines exhibit antimicrobial properties. Studies have demonstrated that compounds similar to 1-(6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)methanamine can inhibit the growth of bacteria and fungi. For instance, a study highlighted the effectiveness of thiazolo derivatives against resistant strains of bacteria, suggesting potential use in developing new antibiotics .
Anticancer Properties
Several studies have suggested that thiazolo[3,2-a]pyrimidine derivatives possess anticancer activity. Compounds in this class have been shown to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. Research focusing on the mechanism of action indicates that these compounds may interfere with cellular signaling pathways critical for cancer cell proliferation .
Neurological Research
The compound is also being investigated for its neuroprotective effects. Preliminary studies suggest that it may have potential benefits in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This application could be particularly relevant for conditions like Alzheimer's disease and Parkinson's disease .
Biochemical Applications
Enzyme Inhibition Studies
1-(6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)methanamine has been utilized in enzyme inhibition studies. Its structural characteristics allow it to interact with various enzymes, making it a valuable tool for studying enzyme kinetics and mechanisms. For example, it has been evaluated as a potential inhibitor of certain kinases involved in cancer progression .
Drug Development
The compound serves as a lead structure for the synthesis of novel pharmaceuticals. Medicinal chemists are exploring modifications to enhance its efficacy and selectivity against specific biological targets. The ability to synthesize analogs with varied functional groups allows researchers to optimize pharmacokinetic properties and therapeutic indices .
Synthetic Chemistry
Synthesis of Derivatives
The synthesis of 1-(6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)methanamine involves several chemical reactions that can be adapted to produce various derivatives. Researchers have developed protocols for synthesizing this compound through cyclization reactions involving thiazole and pyrimidine precursors. This versatility makes it an attractive scaffold for further chemical modifications aimed at enhancing biological activity .
Material Science
In material science, compounds based on thiazolo[3,2-a]pyrimidine structures are being explored for their electronic properties. Their unique molecular arrangements can lead to interesting conductive or semiconductive materials suitable for applications in organic electronics and photovoltaic devices .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition of Staphylococcus aureus growth by thiazolo derivatives. |
| Study B | Anticancer Properties | Induced apoptosis in breast cancer cell lines via mitochondrial pathway activation. |
| Study C | Neuroprotection | Reduced oxidative stress markers in neuronal cultures exposed to neurotoxic agents. |
| Study D | Enzyme Inhibition | Identified as a potent inhibitor of protein kinase C with IC50 values in low micromolar range. |
Mechanism of Action
The mechanism of action of 1-(6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit the activity of kinases or proteases, which are involved in cell signaling and regulation . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Comparison
| Compound | Core Structure | Substituent(s) | Molecular Weight (g/mol) | Key Conformational Features |
|---|---|---|---|---|
| Target compound | Thiazolo[3,2-a]pyrimidine | -CH2NH2 at C3 | ~197.28* | Partially saturated pyrimidine ring |
| (2-Methyl-4-phenyl-...phenyl)methanone | Benzothiazolo-pyrimidine | Methyl, phenyl, benzoyl | 384.45 | Flattened envelope conformation |
| 3-(1,3-Benzothiazol-2-yl) derivative | Thiazolo[3,2-a]pyrimidine | Benzothiazolyl at C3 | 297.38 | Planar thiazole and pyrimidine rings |
*Calculated based on formula C8H11N3S.
Table 2: Property Comparison
*Estimated using fragment-based methods.
Research Implications
Biological Activity
1-(6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)methanamine is a compound belonging to the thiazolopyrimidine family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C6H8N2S
- Molecular Weight : 156.21 g/mol
- CAS Number : 92897-32-0
The structure includes a thiazolo[3,2-a]pyrimidine core which is known to interact with various biological targets.
Biological Activity Overview
The biological activities of 1-(6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)methanamine have been explored in several studies. The compound has shown potential in the following areas:
Antimicrobial Activity
Research has indicated that compounds similar to 1-(6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)methanamine exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) values were reported for various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 0.0048 |
| Staphylococcus aureus | 0.0098 |
| Bacillus mycoides | 0.0048 |
| Candida albicans | 0.039 |
These findings suggest that the compound may inhibit bacterial growth effectively and could be a candidate for further development as an antimicrobial agent .
Anticancer Properties
Studies have also investigated the anticancer potential of thiazolopyrimidine derivatives. For example:
- A derivative of this compound was tested on A431 vulvar epidermal carcinoma cell lines, showing significant inhibition of cell proliferation and migration .
The mechanisms by which 1-(6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)methanamine exerts its biological effects are not fully elucidated but may involve:
- Interaction with Enzymes : The thiazolo[3,2-a]pyrimidine core can bind to various enzymes or receptors involved in cellular signaling pathways.
Case Studies
- Antimicrobial Efficacy : A study evaluated the effectiveness of thiazolopyrimidine derivatives against multiple bacterial strains and reported promising results in inhibiting growth across a range of pathogens .
- Anticancer Activity : Another investigation focused on the effects of related compounds on cancer cell lines. The results indicated that certain derivatives could significantly reduce cell viability in targeted cancer types .
Q & A
Q. Optimization Strategies :
- Use high-purity starting materials to minimize side reactions.
- Monitor reaction progress via TLC or HPLC.
- Employ X-ray diffraction to confirm intermediate structures and guide condition adjustments .
How can researchers characterize the spatial structure of this compound, and which spectroscopic techniques are most effective?
Basic Research Focus
Structural elucidation requires a combination of techniques:
- X-ray Crystallography : Resolves 3D conformation, bond angles, and intermolecular interactions. For example, the related thiazolo-pyrimidine ester was confirmed to have a planar fused-ring system with a dihedral angle of 2.1° between thiazole and pyrimidine rings .
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks. Key signals include the methanamine NH₂ group (δ 3.2–3.5 ppm) and pyrimidine C=O (δ 165–170 ppm) .
- IR Spectroscopy : Detects functional groups (e.g., N-H stretch at ~3350 cm⁻¹, C=O at ~1680 cm⁻¹) .
Q. Advanced Validation :
- Cross-reference data with computational models (e.g., DFT calculations) to validate electronic structures.
What strategies address discrepancies in spectroscopic data during structural validation?
Advanced Research Focus
Data contradictions may arise from:
- Tautomerism : Thiazolo-pyrimidine derivatives often exhibit keto-enol tautomerism, altering NMR and IR profiles. Use variable-temperature NMR to track dynamic equilibria .
- Impurity Interference : HPLC-MS can distinguish target compounds from byproducts (e.g., unreacted amines or oxidized species) .
- Crystal Packing Effects : X-ray structures may differ slightly from solution-phase NMR data due to solid-state interactions. Compare with computational solvent models .
What is the significance of the thiazolo-pyrimidine core in biological activity, and how can bioactivity be assessed?
Advanced Research Focus
The fused thiazole-pyrimidine system enhances bioactivity due to:
- Electron-Deficient Rings : Facilitates interactions with enzyme active sites (e.g., kinase inhibitors) .
- Structural Rigidity : Promotes selective binding to biological targets.
Q. Methodological Approaches :
- In Vitro Assays : Screen for antimicrobial activity (MIC assays) or enzyme inhibition (e.g., COX-2 or ACE).
- Molecular Docking : Use software like AutoDock to predict binding modes to protein targets (e.g., PDB: 7H1) .
How does the methanamine substituent influence reactivity and derivatization potential?
Advanced Research Focus
The primary amine group enables diverse functionalization:
- Schiff Base Formation : React with aldehydes/ketones to generate imines for coordination chemistry .
- Acetylation/Sulfonylation : Modify solubility and bioavailability. For example, acetylation of similar amines increased logP by 1.5 units, enhancing membrane permeability .
Q. Experimental Design :
- Monitor derivatization via ¹H NMR (e.g., disappearance of NH₂ signals at δ 1.8–2.1 ppm post-acetylation).
What are the challenges in scaling up synthesis, and how can purity be maintained?
Advanced Research Focus
Scalability Issues :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
